molecular formula C16H17N3O4 B5611225 1-(2-furoyl)-4-(2-nitrobenzyl)piperazine

1-(2-furoyl)-4-(2-nitrobenzyl)piperazine

Cat. No. B5611225
M. Wt: 315.32 g/mol
InChI Key: SIRNHZAVDQKXAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 1-(2-furoyl)-4-(2-nitrobenzyl)piperazine and related compounds involves multiple steps, including esterification, alkylation, reduction, and substitution reactions. For instance, 1-(2-furoyl)piperazine was synthesized through the esterification of 2-furoic acid with methanol, followed by reaction with piperazine, achieving a yield of 90.6% (Zheng Xiao-hui, 2010). This method underscores the importance of precise reaction conditions and sequence for the successful synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of this compound derivatives has been characterized using various spectroscopic techniques, including IR, 1H NMR, and mass spectrometry. The structure is confirmed through these analytical methods, ensuring the correct formation of the desired compound. For example, the structure of related piperazine compounds has been confirmed through IR and 1H NMR, providing insights into the molecular conformation and electronic properties (C. Kavitha et al., 2013).

properties

IUPAC Name

furan-2-yl-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c20-16(15-6-3-11-23-15)18-9-7-17(8-10-18)12-13-4-1-2-5-14(13)19(21)22/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRNHZAVDQKXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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